molecular formula C4H7Br B7769272 (Z)-2-bromo-2-butene CAS No. 3017-68-3

(Z)-2-bromo-2-butene

Cat. No.: B7769272
CAS No.: 3017-68-3
M. Wt: 135.00 g/mol
InChI Key: UILZQFGKPHAAOU-ARJAWSKDSA-N
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Description

(Z)-2-bromo-2-butene: is an organic compound with the molecular formula C4H7Br It is a brominated alkene, specifically a butene, where the bromine atom is attached to the second carbon in the chain, and the double bond is in the Z (cis) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-butyne: One common method to prepare (Z)-2-bromo-2-butene involves the bromination of 2-butyne. This reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the formation of the Z-isomer.

    Addition of Hydrogen Bromide to 1-bromo-1-butene: Another method involves the addition of hydrogen bromide (HBr) to 1-bromo-1-butene. This reaction can be carried out in the presence of a radical initiator to favor the anti-Markovnikov addition, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity of the desired isomer. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (Z)-2-bromo-2-butene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in this compound makes it reactive towards addition reactions. For example, it can react with hydrogen (H2) in the presence of a palladium catalyst to form 2-bromobutane.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents.

    Hydrogenation: Hydrogen gas (H2) with a palladium catalyst.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Addition: Formation of saturated brominated alkanes.

    Elimination: Formation of conjugated dienes like butadiene.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-2-bromo-2-butene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It can be used in the synthesis of polymers with specific properties due to its reactivity.

Biology and Medicine:

    Bioconjugation: The compound can be used to introduce bromine atoms into biological molecules, aiding in the study of enzyme mechanisms and protein interactions.

    Drug Development: Its derivatives are explored for potential therapeutic applications.

Industry:

    Material Science: this compound is used in the production of specialty materials with unique properties.

    Chemical Manufacturing: It serves as a building block in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-bromo-2-butene in chemical reactions involves the interaction of its double bond and bromine atom with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

    (E)-2-bromo-2-butene: The E-isomer of 2-bromo-2-butene, which has different reactivity and physical properties due to the trans configuration of the double bond.

    1-bromo-2-butene: A positional isomer with the bromine atom on the first carbon, leading to different chemical behavior.

    2-bromo-1-butene: Another positional isomer with the bromine atom on the second carbon but with the double bond in a different position.

Uniqueness:

    Stereochemistry: The Z-configuration of (Z)-2-bromo-2-butene gives it unique reactivity compared to its E-isomer and other positional isomers.

    Reactivity: The specific placement of the bromine atom and double bond in this compound makes it suitable for certain reactions that other isomers may not undergo as efficiently.

Properties

IUPAC Name

(Z)-2-bromobut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILZQFGKPHAAOU-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312513
Record name 2-Butene, 2-bromo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3017-68-3, 4784-77-4, 13294-71-8
Record name 2-Butene, 2-bromo-, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3017-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004784774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2-bromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butene, 2-bromo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobut-2-ene
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Record name (Z)-2-Bromo-2-butene
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